3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide
CAS No.: 2097897-80-6
Cat. No.: VC5934419
Molecular Formula: C21H21NO5S
Molecular Weight: 399.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097897-80-6 |
|---|---|
| Molecular Formula | C21H21NO5S |
| Molecular Weight | 399.46 |
| IUPAC Name | 3-(benzenesulfonyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide |
| Standard InChI | InChI=1S/C21H21NO5S/c23-19(16-8-10-17(11-9-16)20-7-4-13-27-20)15-22-21(24)12-14-28(25,26)18-5-2-1-3-6-18/h1-11,13,19,23H,12,14-15H2,(H,22,24) |
| Standard InChI Key | XHUXCVIFKARINC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Introduction
The compound 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide is a complex organic molecule that incorporates several functional groups, including a benzenesulfonyl group, a furan ring, and a hydroxyethyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic challenges.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: Approximately 456 g/mol
Synthesis and Preparation
The synthesis of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide likely involves multiple steps, including the formation of the benzenesulfonyl group, the introduction of the furan-2-ylphenyl moiety, and the incorporation of the hydroxyethyl group. Common methods might involve:
-
Sulfonylation reactions to introduce the benzenesulfonyl group.
-
Cross-coupling reactions (e.g., Suzuki coupling) to attach the furan-2-ylphenyl group.
-
Hydroxylation reactions to introduce the hydroxyethyl group.
Potential Biological Activities
While specific biological activities of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide are not well-documented, compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial activity: Furan-containing compounds have been explored for their antimicrobial properties .
-
Anti-inflammatory activity: Sulfonyl groups are often found in drugs with anti-inflammatory effects.
Research Findings and Challenges
Research on compounds like 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide is ongoing, with challenges including:
-
Synthetic complexity: The multi-step synthesis can be challenging due to the need for precise control over reaction conditions.
-
Biological evaluation: Assessing the compound's efficacy and safety requires extensive biological testing.
Data Table: General Information
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 456 g/mol |
| Chemical Structure | Includes benzenesulfonyl, furan-2-ylphenyl, and hydroxyethyl groups |
Future Directions
Future studies should focus on:
-
Synthetic optimization: Improving the efficiency and yield of the synthesis.
-
Biological screening: Evaluating the compound's potential therapeutic applications.
-
Toxicity assessment: Determining the compound's safety profile.
Given the lack of specific information on this compound in the available literature, further research is necessary to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume